delta2-Cefuroxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Delta2-Cefuroxime is a second-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial infections. It is particularly effective against gram-positive and gram-negative bacteria. This compound is commonly used to treat infections such as pneumonia, meningitis, otitis media, sepsis, urinary tract infections, and Lyme disease .

Mechanism of Action

Target of Action

Delta2-Cefuroxime, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall that provides structural integrity .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The oral tablet form of the drug has increased absorption with food . It is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile, and it can cross the blood-brain barrier . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . The drug is excreted in the urine, with 66% to 100% appearing as unchanged drug . The time to peak serum concentration varies depending on the route of administration .

Result of Action

The action of this compound results in the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis . This makes it effective for the treatment of a variety of infections, including acute bacterial otitis media, several upper respiratory tract infections, skin infections, urinary tract infections, gonorrhea, early Lyme disease, and impetigo .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food, which can increase the absorption of the oral tablet form of the drug . Additionally, the drug’s efficacy and stability can be affected by the patient’s renal function, as impaired renal function can prolong the drug’s elimination half-life

Preparation Methods

Delta2-Cefuroxime can be synthesized through several routes. One common method involves the reaction of 7-aminocephalosporanic acid with a suitable acylating agent to introduce the desired side chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acylation process. Industrial production methods often employ large-scale fermentation processes to produce the precursor compounds, followed by chemical modification to obtain this compound .

Chemical Reactions Analysis

Delta2-Cefuroxime undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of degradation products.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.

Substitution: this compound can participate in substitution reactions, particularly involving its beta-lactam ring.

Scientific Research Applications

Delta2-Cefuroxime has a wide range of scientific research applications:

Comparison with Similar Compounds

Delta2-Cefuroxime is unique among cephalosporins due to its enhanced stability against beta-lactamase enzymes, which broadens its antibacterial spectrum. Similar compounds include:

Cefadroxil: Shares a similar beta-lactam structure but differs in its side chain, leading to different pharmacokinetic properties.

Cefradine: Similar in structure but with different clinical applications and stability profiles.

This compound stands out due to its ability to cross the blood-brain barrier, making it effective in treating central nervous system infections .

Properties

CAS No. |

229499-08-5 |

|---|---|

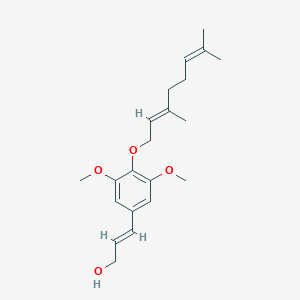

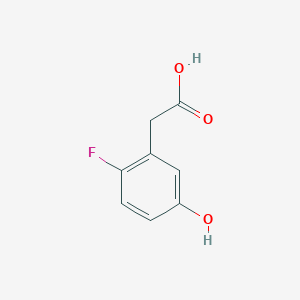

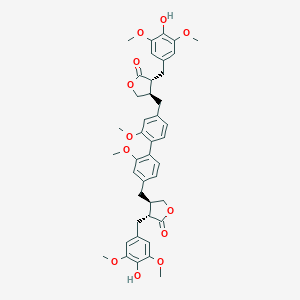

Molecular Formula |

C16H16N4O8S |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,11?,14-/m1/s1 |

InChI Key |

AIEMBSSBMKFDGU-WCKWAMMDSA-N |

SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |

Isomeric SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |

Synonyms |

(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B132477.png)

![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)